Cas no 2680791-09-5 (1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid)

1-[(Prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid is a specialized organic compound featuring a benzazepine core functionalized with a prop-2-en-1-yloxy carbonyl group and a carboxylic acid moiety. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and peptide modification, due to its reactive sites for further derivatization. The presence of the benzazepine scaffold provides a rigid framework that can enhance binding affinity in drug design, while the allyloxycarbonyl (Alloc) protecting group allows for selective deprotection under mild conditions. The carboxylic acid functionality facilitates conjugation or salt formation, improving solubility and compatibility in various reaction conditions. This compound is valuable for researchers developing targeted pharmacophores or advanced intermediates in organic synthesis.
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid structure
2680791-09-5 structure
商品名:1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
CAS番号:2680791-09-5
MF:C15H17NO4
メガワット:275.299784421921
CID:6598131
PubChem ID:165908827

1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28284457
    • 2680791-09-5
    • 1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
    • インチ: 1S/C15H17NO4/c1-2-9-20-15(19)16-8-7-12(14(17)18)10-11-5-3-4-6-13(11)16/h2-6,12H,1,7-10H2,(H,17,18)
    • InChIKey: VKBIWEGVHFRNHV-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC2C=CC=CC=2N(C(=O)OCC=C)CC1)=O

計算された属性

  • せいみつぶんしりょう: 275.11575802g/mol
  • どういたいしつりょう: 275.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 66.8Ų

1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284457-0.25g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
0.25g
$1209.0 2025-03-19
Enamine
EN300-28284457-0.05g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-28284457-0.1g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
0.1g
$1157.0 2025-03-19
Enamine
EN300-28284457-2.5g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-28284457-5.0g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28284457-10.0g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-28284457-0.5g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-28284457-1.0g
1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid
2680791-09-5 95.0%
1.0g
$1315.0 2025-03-19

1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid 関連文献

1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acidに関する追加情報

Professional Introduction to 1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic Acid (CAS No. 2680791-09-5)

1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid, with the CAS number 2680791-09-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzazepine class, which has garnered considerable attention due to its potential pharmacological properties. The benzazepine scaffold is known for its structural versatility and biological activity, making it a valuable scaffold for drug discovery and development.

The structure of 1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid incorporates an ester group at the propenyl position, which can influence its metabolic stability and bioavailability. The presence of the tetrahydrobenzazepine core suggests potential interactions with various biological targets, including enzymes and receptors. This compound has been studied for its potential role in modulating neurological and cardiovascular systems.

In recent years, there has been a growing interest in benzazepine derivatives due to their reported efficacy in treating various neurological disorders. For instance, studies have shown that certain benzazepine compounds can interact with serotonin receptors, potentially leading to applications in the treatment of depression and anxiety disorders. The specific modifications in the structure of 1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid may enhance its binding affinity to these targets, making it a promising candidate for further investigation.

The synthesis of this compound involves complex organic transformations, including the introduction of the propenyl ether moiety and the carboxylic acid functionality. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for preclinical and clinical studies.

Efforts are currently underway to explore the pharmacological profile of 1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid. Preclinical studies have demonstrated its potential as a lead compound for further development. Researchers are focusing on evaluating its efficacy in animal models of neurological disorders and assessing its safety profile. The results from these studies will provide valuable insights into its therapeutic potential and guide future clinical trials.

The chemical properties of this compound also make it an interesting subject for computational studies. Molecular modeling techniques are being used to predict how it interacts with biological targets at the atomic level. These computational approaches can help identify key structural features that contribute to its biological activity and guide modifications for improved efficacy.

In addition to its potential therapeutic applications, 1-[propenyl-oxy]carbonyl]-2,3,4,5-tetrahydro-l-benzazepine-l-carboxylic acid may have industrial significance as well. Its unique structure could serve as a building block for more complex molecules in drug discovery programs. Furthermore, the development of novel synthetic routes for this compound could contribute to advancements in organic chemistry methodologies.

The benzazepine class of compounds continues to be a rich area for research due to their diverse biological activities. The exploration of derivatives like 1-[propenyl-oxy]carbonyl]-2,l-thydro-l-benzazepine-l-carboxylic acid, particularly those with modifications at key positions such as the propenyl ether group and the carboxylic acid moiety, holds promise for discovering new therapeutic agents.

The ongoing research into 1-[propenyl-oxy]carbonyl]-2,l-thydro-l-benzazepine-l-carboxylic acid, with CAS number 26807910, underscores the importance of continued investigation into novel chemical entities in pharmaceutical chemistry. As our understanding of biological targets improves and new synthetic techniques are developed, compounds like this one will play a crucial role in advancing medical treatments.

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